(2-chloro-5-methylphenoxy)acetic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

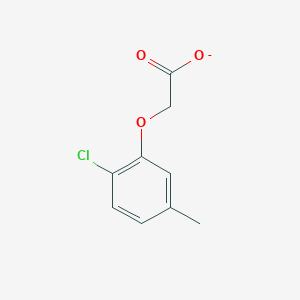

Structure

2D Structure

Properties

IUPAC Name |

2-(2-chloro-5-methylphenoxy)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClO3/c1-6-2-3-7(10)8(4-6)13-5-9(11)12/h2-4H,5H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEJIBWJTYHKGFO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)Cl)OCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to (2-chloro-5-methylphenoxy)acetic acid: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2-chloro-5-methylphenoxy)acetic acid is a synthetic organic compound belonging to the class of phenoxyacetic acids. This guide provides a detailed overview of its chemical properties, structure, and known biological activities. While specific experimental data for this particular isomer is limited in publicly available literature, this document compiles the available information and draws upon data from the broader class of chlorophenoxyacetic acid herbicides to provide a comprehensive technical resource. This compound is identified by the CAS numbers 1556-00-9 and 25141-38-2 .[1][2][3]

Chemical Structure and Properties

The chemical structure of this compound consists of a phenoxy group substituted with a chlorine atom at the 2-position and a methyl group at the 5-position. An acetic acid moiety is connected to the phenyl ring via an ether linkage.

Chemical Structure

Caption: 2D Chemical Structure of this compound.

Physicochemical Properties

Quantitative experimental data for this compound is not extensively reported. The following table summarizes the available information.[1][4][5]

| Property | Value | Source |

| Molecular Formula | C₉H₉ClO₃ | [1][4][5] |

| Molecular Weight | 200.62 g/mol | [1][4][5] |

| Physical Form | Solid | [4] |

| Purity | 96% | [4] |

| SMILES | CC1=CC(Cl)=C(OCC(O)=O)C=C1 | [5] |

| InChI | InChI=1S/C9H9ClO3/c1-6-2-3-7(10)8(4-6)13-5-9(11)12/h2-4H,5H2,1H3,(H,11,12) | [4] |

| InChI Key | JEJIBWJTYHKGFO-UHFFFAOYSA-N |

Experimental Protocols

General Synthesis of Phenoxyacetic Acids

A common method for synthesizing phenoxyacetic acids is through the Williamson ether synthesis. This involves the reaction of a substituted phenol with a salt of chloroacetic acid in an alkaline medium.

Reaction Scheme:

Caption: General reaction scheme for the synthesis of this compound.

Methodology:

-

Deprotonation of Phenol: 2-chloro-5-methylphenol is dissolved in an aqueous solution of sodium hydroxide to form the corresponding sodium phenoxide.

-

Nucleophilic Substitution: A solution of sodium chloroacetate is added to the phenoxide solution.

-

Reaction: The mixture is heated to facilitate the nucleophilic substitution reaction, where the phenoxide ion displaces the chloride ion from the chloroacetate.

-

Acidification: After the reaction is complete, the solution is cooled and acidified with a strong acid (e.g., HCl) to precipitate the this compound product.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

General Analytical Method: High-Performance Liquid Chromatography (HPLC)

A general reverse-phase HPLC method can be used for the analysis of (2-methylphenoxy)acetic acid and can be adapted for its chlorinated derivatives.[6]

Methodology:

-

Column: A C18 reverse-phase column is typically used.

-

Mobile Phase: A mixture of acetonitrile and water, with a small amount of acid (e.g., phosphoric acid or formic acid for MS compatibility) to ensure the analyte is in its protonated form.

-

Detection: UV detection at a wavelength where the aromatic ring absorbs, typically around 230 nm or 280 nm.

-

Quantification: A calibration curve is generated using standards of known concentrations to quantify the analyte in a sample.

Biological Activity and Signaling Pathways

While specific studies on the biological activity of this compound are limited, its structural similarity to other chlorophenoxyacetic acid herbicides suggests it may exhibit similar mechanisms of action. Furthermore, one source indicates potential anticancer activity.

Herbicidal Activity: Synthetic Auxin Mechanism

Chlorophenoxyacetic acids are well-known herbicides that act as synthetic auxins.[7] They mimic the natural plant hormone indole-3-acetic acid (IAA), leading to uncontrolled and disorganized plant growth, ultimately causing death in susceptible broadleaf plants.[7]

The signaling pathway for auxin and synthetic auxins involves the following key components:

-

TIR1/AFB Receptors: Auxin binds to a co-receptor complex formed by an F-box protein (like TRANSPORT INHIBITOR RESPONSE 1 - TIR1) and an Aux/IAA transcriptional repressor.[8]

-

SCF Complex: This binding event promotes the ubiquitination of the Aux/IAA repressor by an SCF (Skp-Cullin-F-box) E3 ubiquitin ligase complex.[8]

-

Proteasomal Degradation: The ubiquitinated Aux/IAA protein is then targeted for degradation by the 26S proteasome.[8]

-

Gene Expression: The degradation of the Aux/IAA repressor releases Auxin Response Factors (ARFs), which are transcription factors that can then activate the expression of auxin-responsive genes, leading to various physiological responses, including uncontrolled growth.[8]

Caption: Proposed auxin-like signaling pathway for this compound.

Potential Anticancer Activity: Induction of Apoptosis via Reactive Oxygen Species (ROS)

One report suggests that 2-(5-chloro-2-methylphenoxy)acetic acid can induce apoptosis and inhibit cell growth in breast cancer cells.[5] The proposed mechanism involves interaction with reactive oxygen species (ROS), leading to DNA damage.[5] This aligns with known mechanisms where excessive ROS can trigger the intrinsic apoptotic pathway.

The intrinsic apoptosis pathway is initiated by cellular stress, such as DNA damage or an overload of ROS. Key steps include:

-

Mitochondrial Outer Membrane Permeabilization (MOMP): Pro-apoptotic proteins like Bax and Bak are activated, leading to the formation of pores in the mitochondrial outer membrane.

-

Cytochrome c Release: This allows for the release of cytochrome c from the mitochondrial intermembrane space into the cytosol.

-

Apoptosome Formation: In the cytosol, cytochrome c binds to Apaf-1, which then recruits pro-caspase-9 to form the apoptosome.

-

Caspase Cascade Activation: The apoptosome activates caspase-9, which in turn activates executioner caspases like caspase-3.

-

Execution of Apoptosis: Activated caspase-3 cleaves various cellular substrates, leading to the characteristic morphological changes of apoptosis, including DNA fragmentation and cell death.

Caption: Proposed ROS-mediated intrinsic apoptosis pathway for this compound.

Conclusion

This compound is a member of the chlorophenoxyacetic acid class of compounds. While specific data for this isomer is not abundant, its structural characteristics suggest potential applications as a herbicide, acting as a synthetic auxin. Preliminary information also points towards a potential for inducing apoptosis in cancer cells through the generation of reactive oxygen species. Further research is warranted to fully elucidate the specific chemical and biological properties of this compound, including detailed experimental validation of its synthesis, purification, and mechanisms of action. This guide serves as a foundational resource for scientists and researchers interested in exploring the potential of this compound in various fields of study.

References

- 1. 1556-00-9 | MFCD03422200 | (2-Chloro-5-methyl-phenoxy)-acetic acid [aaronchem.com]

- 2. 1556-00-9|2-(2-Chloro-5-methylphenoxy)acetic acid|BLD Pharm [bldpharm.com]

- 3. scbt.com [scbt.com]

- 4. 2-(5-Chloro-2-Methylphenoxy)Acetic Acid | CymitQuimica [cymitquimica.com]

- 5. biosynth.com [biosynth.com]

- 6. (2-Methylphenoxy)acetic acid | SIELC Technologies [sielc.com]

- 7. Insights into the toxicity mechanism of and cell response to the herbicide 2,4-D in plants - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Auxin Activity: Past, present, and Future - PMC [pmc.ncbi.nlm.nih.gov]

(2-chloro-5-methylphenoxy)acetic Acid (MCPA): A Technical Guide to its Mechanism of Action in Plants

For Researchers, Scientists, and Drug Development Professionals

Abstract

(2-chloro-5-methylphenoxy)acetic acid, commonly known as MCPA, is a selective phenoxy herbicide widely utilized for the control of broadleaf weeds in various agricultural settings.[1] Its efficacy stems from its ability to mimic the natural plant hormone indole-3-acetic acid (IAA), leading to a cascade of physiological and biochemical disruptions in susceptible plant species. This technical guide provides an in-depth exploration of the molecular mechanism of action of MCPA, detailing its interaction with the auxin signaling pathway, downstream cellular effects, and the induction of oxidative stress. The guide also presents quantitative data on its biological activity, detailed experimental protocols for key assays, and visual representations of the core signaling pathways.

Core Mechanism of Action: Synthetic Auxin Mimicry

MCPA functions as a synthetic auxin, a class of herbicides that structurally and functionally resemble the endogenous plant hormone IAA.[1] This mimicry allows MCPA to hijack the plant's natural auxin signaling pathway, leading to uncontrolled and disorganized growth that ultimately results in plant death. The primary mode of action can be dissected into several key steps:

-

Ubiquitination and Degradation of Aux/IAA Repressors: The formation of the MCPA-TIR1/AFB-Aux/IAA complex targets the Aux/IAA protein for ubiquitination by the SCF (Skp1-Cullin-F-box) E3 ubiquitin ligase complex. Polyubiquitinated Aux/IAA proteins are subsequently degraded by the 26S proteasome.

-

Activation of Auxin Response Factors (ARFs): In the absence of auxin, Aux/IAA proteins heterodimerize with Auxin Response Factors (ARFs), a family of transcription factors that bind to auxin-responsive elements (AuxREs) in the promoters of auxin-responsive genes. This interaction represses the transcriptional activity of ARFs. The MCPA-induced degradation of Aux/IAA repressors liberates ARFs, allowing them to either activate or repress the expression of a wide array of downstream genes involved in growth and development.

-

Uncontrolled Gene Expression and Physiological Disruption: The persistent activation of ARFs by MCPA leads to an overstimulation of auxin-responsive genes. This results in a range of detrimental physiological effects, including epinasty (downward bending of leaves), stem twisting, cell division in tissues that are normally quiescent, and disruption of vascular tissue development. These uncontrolled growth processes exhaust the plant's energy reserves and ultimately lead to its death.

Signaling Pathway

The following diagram illustrates the core signaling pathway of MCPA in susceptible plants, leading to herbicidal action.

Caption: MCPA perception leads to the degradation of Aux/IAA repressors and uncontrolled gene expression.

Induction of Oxidative Stress

A secondary but significant component of MCPA's mechanism of action is the induction of oxidative stress. The massive metabolic disruption caused by auxin overload leads to the excessive production of reactive oxygen species (ROS), such as hydrogen peroxide (H₂O₂) and superoxide radicals (O₂⁻).[3] This surge in ROS overwhelms the plant's antioxidant defense systems, resulting in cellular damage.

Key events in MCPA-induced oxidative stress include:

-

ROS Production: The over-activation of metabolic pathways and disruption of electron transport chains in mitochondria and chloroplasts lead to increased ROS generation.

-

Lipid Peroxidation: ROS attack polyunsaturated fatty acids in cell membranes, initiating a chain reaction of lipid peroxidation. This process damages membrane integrity, leading to electrolyte leakage and loss of cellular function.[4] Malondialdehyde (MDA) is a key byproduct and a common marker of lipid peroxidation.[5]

-

Damage to Macromolecules: ROS can also damage other vital cellular components, including proteins and nucleic acids, further contributing to cellular dysfunction and death.

The following diagram illustrates the pathway of MCPA-induced oxidative stress.

Caption: MCPA-induced metabolic disruption leads to ROS production and subsequent cellular damage.

Quantitative Data

The following tables summarize quantitative data related to the effects of MCPA on plants.

Table 1: Dose-Response of MCPA on Plant Growth

| Plant Species | Parameter | MCPA Concentration | Effect | Reference |

| Sinapis arvensis (Wild Mustard) | Shoot Biomass | 0.5 - 2x field rate | Significant decline | [6] |

| Sinapis arvensis (Wild Mustard) | Root Biomass | 0.5 - 2x field rate | Significant decline | [6] |

| Gossypium hirsutum (Cotton) | Plant Height | 130 g/L | 54.95% decrease | [7] |

| Gossypium hirsutum (Cotton) | Boll Number | 130 g/L | 79.50% decrease (at budding stage) | [7] |

| Raphanus raphanistrum (Wild Radish) | Growth Reduction (GR₅₀) | 96 g ae/ha (Susceptible) | 50% growth reduction | [8] |

| Raphanus raphanistrum (Wild Radish) | Growth Reduction (GR₅₀) | 949 g ae/ha (Resistant) | 50% growth reduction (10-fold resistance) | [8] |

Table 2: Effects of MCPA on Physiological and Biochemical Parameters

| Plant Species | Parameter | MCPA Concentration | Effect | Reference |

| Sinapis arvensis (Wild Mustard) | Photosynthetic Rate | Increasing dose | Significant decline | [6] |

| Sinapis arvensis (Wild Mustard) | Stomatal Conductance | Increasing dose | Significant decline | [6] |

| Sinapis arvensis (Wild Mustard) | Lipid Peroxidation (MDA) | Increasing dose | Increased | [6] |

| Gossypium hirsutum (Cotton) | Chlorophyll Content | 130 g/L | 41.86% decrease (day 7) | [7] |

| Gossypium hirsutum (Cotton) | Soluble Protein Content | 130 g/L | 68.97% increase (day 7) | [7] |

| Gossypium hirsutum (Cotton) | MDA Content | 130 g/L | 34.95% increase (day 7) | [7] |

| Triticum aestivum (Spring Wheat) | Dry Weight of Stems | Field application rate | 14% decrease | [9] |

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Surface Plasmon Resonance (SPR) for MCPA-TIR1/AFB Binding Analysis

This protocol provides a framework for assessing the binding kinetics of MCPA to the TIR1/AFB auxin co-receptor.

Objective: To determine the binding affinity and kinetics of MCPA to a purified TIR1/AFB protein in the presence of an Aux/IAA degron peptide.

Materials:

-

Purified recombinant TIR1/AFB protein

-

Biotinylated peptide corresponding to the degron motif of an Aux/IAA protein (e.g., IAA7)

-

MCPA solutions of varying concentrations

-

SPR instrument (e.g., Biacore)

-

Sensor chip (e.g., CM5 chip)

-

Amine coupling kit (EDC, NHS, ethanolamine)

-

Streptavidin

-

Running buffer (e.g., HBS-EP+)

Procedure:

-

Chip Preparation:

-

Immobilize streptavidin onto the CM5 sensor chip surface using standard amine coupling chemistry.[10]

-

Inject the biotinylated Aux/IAA degron peptide over the streptavidin-coated surface to achieve a stable capture level.

-

-

Binding Assay:

-

Prepare a series of MCPA dilutions in running buffer.

-

Prepare a solution of the purified TIR1/AFB protein in running buffer.

-

Co-inject the TIR1/AFB protein solution with each MCPA concentration over the sensor chip surface.

-

Monitor the association and dissociation phases in real-time.

-

Regenerate the sensor surface between injections using a suitable regeneration solution (e.g., a short pulse of low pH buffer).

-

-

Data Analysis:

-

Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).

-

Quantitative Real-Time PCR (qRT-PCR) for Auxin-Responsive Gene Expression

This protocol outlines the steps to quantify the expression changes of auxin-responsive genes in response to MCPA treatment.

Objective: To measure the relative transcript abundance of target auxin-responsive genes (e.g., GH3, SAUR, IAA) in plant tissue following MCPA exposure.

Materials:

-

Plant seedlings (e.g., Arabidopsis thaliana)

-

MCPA solution

-

Control solution (mock treatment)

-

Liquid nitrogen

-

RNA extraction kit

-

DNase I

-

cDNA synthesis kit

-

qRT-PCR master mix (e.g., SYBR Green)

-

Gene-specific primers for target and reference genes

-

qRT-PCR instrument

Procedure:

-

Plant Treatment:

-

Grow seedlings under controlled conditions.

-

Treat seedlings with a defined concentration of MCPA or a mock solution for a specific time course (e.g., 0, 1, 3, 6, 24 hours).

-

Harvest plant tissue at each time point and immediately freeze in liquid nitrogen.

-

-

RNA Extraction and cDNA Synthesis:

-

Extract total RNA from the frozen tissue using a commercial kit.

-

Treat the RNA with DNase I to remove any contaminating genomic DNA.

-

Synthesize first-strand cDNA from the purified RNA using a reverse transcription kit.[11]

-

-

qRT-PCR:

-

Prepare the qRT-PCR reaction mix containing the cDNA template, gene-specific primers, and SYBR Green master mix.

-

Run the qRT-PCR program on a real-time PCR instrument.

-

-

Data Analysis:

-

Determine the cycle threshold (Ct) values for each gene.

-

Normalize the Ct values of the target genes to the Ct values of a stably expressed reference gene (e.g., Actin or Ubiquitin).[12]

-

Calculate the relative gene expression using the 2-ΔΔCt method.

-

Measurement of Oxidative Stress Markers (H₂O₂ and MDA)

This protocol describes methods to quantify two key indicators of oxidative stress in plant tissues.

Objective: To measure the concentration of hydrogen peroxide (H₂O₂) and malondialdehyde (MDA) in plant tissue following MCPA treatment.

Materials:

-

Plant tissue treated with MCPA and control

-

Trichloroacetic acid (TCA)

-

Potassium iodide (KI)

-

Phosphate buffer

-

Thiobarbituric acid (TBA)

-

Spectrophotometer

Procedure for H₂O₂ Measurement:

-

Homogenize fresh plant tissue in cold 0.1% (w/v) TCA.

-

Centrifuge the homogenate to pellet debris.

-

Mix the supernatant with potassium phosphate buffer and a solution of 1 M KI.

-

Measure the absorbance of the mixture at 390 nm.

-

Calculate the H₂O₂ concentration using a standard curve.

Procedure for MDA Measurement (Lipid Peroxidation):

-

Homogenize fresh plant tissue in 0.1% (w/v) TCA.

-

Centrifuge the homogenate.

-

Mix the supernatant with a solution containing 20% (w/v) TCA and 0.5% (w/v) TBA.

-

Heat the mixture in a water bath at 95°C for 30 minutes, then cool on ice.

-

Centrifuge to clarify the solution.

-

Measure the absorbance of the supernatant at 532 nm and correct for non-specific absorbance at 600 nm.

-

Calculate the MDA concentration using its extinction coefficient.[5]

Conclusion

The herbicidal activity of this compound is a multifaceted process initiated by its mimicry of the plant hormone auxin. By binding to the TIR1/AFB co-receptor complex, MCPA triggers the degradation of Aux/IAA transcriptional repressors, leading to the uncontrolled expression of auxin-responsive genes. This primary mechanism is further exacerbated by the induction of severe oxidative stress, characterized by the accumulation of reactive oxygen species and subsequent cellular damage. A thorough understanding of these intricate molecular events is crucial for the development of more effective and selective herbicides, as well as for managing the evolution of herbicide resistance in weed populations. The experimental protocols and quantitative data presented in this guide provide a robust framework for researchers and professionals engaged in the study and application of this important class of herbicides.

References

- 1. How MCPA Enhances Weed Control in Modern Agriculture [jindunchemical.com]

- 2. A combinatorial TIR1/AFB-Aux/IAA co-receptor system for differential sensing of auxin - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The nexus between reactive oxygen species and the mechanism of action of herbicides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Qualitative Analysis of Lipid Peroxidation in Plants under Multiple Stress Through Schiff’s Reagent: A Histochemical Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Use of plant growth regulators to reduce 2-methyl-4-chlorophenoxy acetic acid-Na (MPCA-Na) damage in cotton (Gossypium hirsutum) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Amine-coupling [sprpages.nl]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

MCPA (2-methyl-4-chlorophenoxyacetic acid): A Technical Guide on its Mode of Action as a Synthetic Auxin

Abstract: This document provides a comprehensive technical overview of the mode of action of MCPA, a phenoxyacetic acid herbicide widely utilized for the selective control of broadleaf weeds.[1] As a synthetic auxin, MCPA mimics the natural plant hormone indole-3-acetic acid (IAA), leading to a catastrophic disruption of hormonal balance in susceptible dicotyledonous species.[2][3] This guide details the molecular perception and signaling cascade initiated by MCPA, summarizes key quantitative metrics of its efficacy, outlines relevant experimental protocols for its study, and illustrates the core mechanisms through detailed diagrams. The intended audience includes researchers, plant scientists, and professionals in the fields of herbicide development and crop protection.

Molecular Mode of Action

The herbicidal activity of MCPA is a direct consequence of its ability to hijack the plant's natural auxin signaling pathway, causing a sustained and unregulated activation that leads to metabolic exhaustion and death.[4][5]

Perception and Co-Receptor Binding

Unlike the natural hormone IAA, which is subject to tight homeostatic control, synthetic auxins like MCPA are more resistant to degradation within the plant, leading to their persistent action.[6] The core of the auxin perception machinery is a co-receptor complex consisting of an F-box protein, typically TIR1 (TRANSPORT INHIBITOR RESPONSE 1) or its AFB (AUXIN SIGNALING F-BOX) homologues, and an Aux/IAA transcriptional repressor protein.[6][7]

MCPA enters the cell and acts as a 'molecular glue', promoting and stabilizing the interaction between the TIR1/AFB protein and the degron domain of an Aux/IAA repressor.[6][7] This binding event targets the Aux/IAA protein for ubiquitination by the SCFTIR1/AFB E3 ubiquitin ligase complex.[4][6]

Derepression of Auxin-Responsive Genes

Following ubiquitination, the Aux/IAA repressor is degraded by the 26S proteasome.[4][6] In their stable state, Aux/IAA proteins sequester Auxin Response Factors (ARFs), which are transcription factors that bind to Auxin Response Elements (AuxREs) in the promoters of auxin-inducible genes. The degradation of Aux/IAA repressors liberates ARFs, allowing them to activate the transcription of a wide array of early-response genes, including the GH3 and SAUR gene families.[4]

This massive, uncontrolled gene expression leads to downstream effects, including the stimulation of ethylene biosynthesis and the upregulation of 9-cis-epoxycarotenoid dioxygenase (NCED), a key enzyme in the abscisic acid (ABA) biosynthesis pathway.[4][6] The resulting hormonal chaos is a primary driver of the phytotoxic symptoms.[6]

Physiological and Phytotoxic Effects

The molecular disruptions caused by MCPA manifest as distinct physiological symptoms in susceptible broadleaf plants. The overstimulation of growth processes leads to epinasty (twisting and curling of stems and petioles), leaf malformation, and abnormal thickening of tissues.[5][8] This uncontrolled growth diverts energy from essential functions, ultimately causing necrosis of meristematic tissues, inhibition of root and shoot growth, and plant death.[8] The visible effects typically appear within 7 to 14 days of application.[1]

Quantitative Analysis of MCPA Activity

The efficacy of MCPA can be quantified through various laboratory and greenhouse experiments. Key metrics include receptor binding affinity and whole-plant dose-response relationships.

Receptor Binding Affinity

Binding assays using purified auxin receptor proteins provide a direct measure of a compound's interaction with its molecular target. Compared to the natural auxin IAA, MCPA generally exhibits lower, yet still effective, binding to TIR1/AFB receptors.

Table 1: Relative Binding of Phenoxy-Carboxylate Auxins to Arabidopsis Receptors

| Compound | Receptor Target | Relative Binding vs. IAA | Source |

|---|---|---|---|

| MCPA | TIR1, AFB2, AFB5 | Lower | [9] |

| 2,4-D | TIR1 | Lower | [9] |

| Mecoprop | TIR1 | Significantly Higher than MCPA/2,4-D | [9] |

| Dichlorprop | TIR1 | Significantly Higher than MCPA/2,4-D | [9] |

Note: Data is based on comparative binding assays. Specific Kd values were not provided in the source.

Dose-Response Metrics

Whole-plant bioassays are used to determine the concentration of herbicide required to achieve a certain level of effect, typically 50% growth reduction (GR50). These values are critical for assessing herbicide efficacy and for studying the evolution of resistance in weed populations.

Table 2: MCPA GR50 Values for Susceptible and Resistant Weed Biotypes

| Weed Species | Biotype | GR50 (g ae/ha)† | Resistance Level (R/S Ratio) | Source |

|---|---|---|---|---|

| Wild Radish (Raphanus raphanistrum) | Susceptible (S) | 96 | 10-fold | [10] |

| Resistant (R) | 949 | [10] | ||

| Hemp-nettle (Galeopsis tetrahit) | Susceptible (S) | ~4,500‡ | >3-fold | [11] |

| Resistant (R) | >13,600‡ | [11] |

†g ae/ha = grams of acid equivalent per hectare. ‡Values estimated from graphical data in the source.

Key Experimental Protocols

Investigating the mode of action of MCPA involves a range of specialized techniques. Below are summarized protocols for key experimental approaches.

Protocol: Whole-Plant Root Growth Inhibition Assay

This bioassay assesses the biological efficacy of MCPA by measuring its effect on seedling root growth, a classic auxin-regulated process.[9]

-

Objective: To determine the dose-response relationship and calculate the GR50 of MCPA on a model plant species (e.g., Arabidopsis thaliana).

-

Methodology:

-

Seed Sterilization: Seeds are surface-sterilized (e.g., using 70% ethanol followed by a bleach solution) and rinsed with sterile water.[9]

-

Media Preparation: A sterile growth medium (e.g., half-strength Murashige and Skoog salts with 0.4% agar and 0.8% sucrose) is prepared.[9]

-

Dosing: Aliquots of MCPA, dissolved in a suitable solvent like DMSO, are added to the liquid media to achieve a range of final concentrations (e.g., 0.001 to 10 µM). A solvent-only control is included.[9]

-

Plating: The media is dispensed into sterile multi-well plates and allowed to solidify. Sterilized seeds (~15 per well) are placed on the surface.[9]

-

Incubation: Plates are sealed and moved to a controlled environment growth chamber (e.g., 25°C, 16-hour photoperiod).[9]

-

Measurement & Analysis: After a set period (e.g., 8 days), primary root length is measured for several plants per treatment.[9] The percentage of root growth inhibition relative to the solvent control is calculated. Data is fitted to a non-linear regression model (e.g., a three-parameter log-logistic model) to determine the GR50 value.[12][13]

-

Protocol: Transcriptomic Analysis of MCPA Response via RNA-Seq

This protocol allows for a global view of the changes in gene expression induced by MCPA treatment.

-

Objective: To identify differentially expressed genes (DEGs) in a plant species following exposure to MCPA.

-

Methodology:

-

Plant Treatment: Susceptible plants are grown to a specific stage (e.g., 8-10 cm height). A group is treated with a sublethal dose of MCPA, while a control group is mock-treated.[4]

-

Tissue Harvest: Plant tissues (e.g., shoots, roots) are harvested at specific time points after treatment (e.g., 6, 24, 48 hours), flash-frozen in liquid nitrogen, and stored at -80°C.

-

RNA Extraction: Total RNA is extracted from the homogenized tissue using a suitable kit or protocol, followed by a quality control check (e.g., using a Bioanalyzer).

-

Library Preparation: mRNA is typically isolated, fragmented, and converted to cDNA. Sequencing adapters are ligated to the fragments to create a sequencing library.

-

Sequencing: The prepared libraries are sequenced using a high-throughput platform (e.g., Illumina).

-

Data Analysis:

-

Raw sequencing reads are quality-checked and trimmed.

-

Reads are aligned to a reference genome.

-

A gene expression count matrix is generated.

-

Differential expression analysis is performed using statistical packages like DESeq2 in R to identify genes with significant changes in expression (e.g., log2 fold change > 2 and p-value < 0.05) between MCPA-treated and control samples.[4]

-

-

Conclusion

MCPA's mode of action as a synthetic auxin is a well-established example of herbicidal chemistry that exploits a fundamental plant biological pathway. Its efficacy stems from its ability to persistently activate the TIR1/AFB-mediated auxin signaling cascade, leading to the degradation of Aux/IAA repressors and the subsequent uncontrolled expression of auxin-responsive genes. This results in catastrophic hormonal imbalance, aberrant growth, and ultimately, the death of susceptible broadleaf plants. A quantitative understanding of its binding affinity, dose-response characteristics, and impact on gene expression is crucial for its effective use in agriculture and for managing the emergence of herbicide resistance.

References

- 1. How MCPA Enhances Weed Control in Modern Agriculture [jindunchemical.com]

- 2. chemicalwarehouse.com [chemicalwarehouse.com]

- 3. hracglobal.com [hracglobal.com]

- 4. Determination of the Mechanisms of MCPA Resistance in Amaranthus powellii - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Home Page / Herbicide Symptoms Tool [herbicide-symptoms.ipm.ucanr.edu]

- 6. Auxin Herbicide Action: Lifting the Veil Step by Step - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. The differential binding and biological efficacy of auxin herbicides - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Determining Exposure to Auxin-Like Herbicides. II. Practical Application to Quantify Volatility | Weed Technology | Cambridge Core [cambridge.org]

- 13. cabidigitallibrary.org [cabidigitallibrary.org]

Degradation of (2-chloro-5-methylphenoxy)acetic Acid: A Technical Guide to Products and Metabolites

An In-depth Review for Researchers, Scientists, and Drug Development Professionals

(2-chloro-5-methylphenoxy)acetic acid, commonly known as MCPA, is a widely used phenoxy herbicide for the control of broadleaf weeds.[1] Understanding its environmental fate and metabolic pathways is crucial for assessing its ecological impact and ensuring human safety. This technical guide provides a comprehensive overview of the degradation products and metabolites of MCPA, detailing the transformation pathways in various environments and organisms. It includes a compilation of quantitative data, detailed experimental protocols for analysis, and visual representations of the degradation pathways.

Degradation and Metabolic Pathways

MCPA undergoes degradation through several key pathways, including microbial breakdown in soil, photodegradation in aquatic environments, and metabolism in plants and animals. These processes result in a range of transformation products.

Microbial Degradation in Soil

The primary mechanism of MCPA dissipation in soil is microbial degradation.[1] The process is initiated by the cleavage of the ether linkage, a reaction catalyzed by an α-ketoglutarate-dependent dioxygenase enzyme encoded by the tfdA gene found in various soil microorganisms.[1][2] This initial step yields the major metabolite, 4-chloro-2-methylphenol (MCP) , and acetic acid.[1]

An alternative microbial pathway involves the hydroxylation of the methyl group of MCPA, leading to the formation of cloxyfonac (4-chloro-2-hydroxymethylphenoxyacetic acid) .[1] Further oxidation of MCP can lead to the formation of 4-chloro-2-methyl-6-nitrophenol (CMNP) , although this is considered a minor product.[3]

References

Environmental Fate of (2-chloro-5-methylphenoxy)acetic acid in Soil and Water: A Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

(2-chloro-5-methylphenoxy)acetic acid, commonly known as MCPA, is a widely used post-emergence herbicide for the control of broadleaf weeds in agricultural and non-agricultural settings.[1][2] Its extensive use necessitates a thorough understanding of its environmental fate to assess potential risks to non-target organisms and ecosystems. This technical guide provides a comprehensive overview of the environmental behavior of MCPA in soil and water, detailing its degradation, transport, and persistence.

Physicochemical Properties of MCPA

All forms of MCPA, including its salts and esters, dissociate in the environment to the parent acid, which is the active herbicidal form.[1][3] The environmental behavior of MCPA is therefore governed by the properties of the acid form.

| Property | Value | Reference |

| Water Solubility | 825 mg/L at 25 °C | [1] |

| log Kow (pH dependent) | -0.81 to 0.71 at pH 7 | [1] |

| pKa | 3.07 |

Environmental Fate in Soil

The fate of MCPA in the soil environment is primarily dictated by microbial degradation, with adsorption and leaching also playing significant roles.

Degradation in Soil

Microbial degradation is the principal mechanism of MCPA dissipation in soil.[3][4] The rate of degradation is influenced by several factors, including soil type, pH, moisture content, organic matter content, and temperature.[1][3] Under aerobic conditions, MCPA degradation is relatively rapid, while it is negligible in anaerobic environments.[1][4]

Degradation Half-Life (DT50):

| Soil Type | Half-life (days) | Conditions | Reference |

| Various | 15 - 50 | Not specified | [1][3] |

| Chernozem | 2.2 | Laboratory incubation | [5] |

| Regosol | 11.7 | Laboratory incubation | [5] |

| Sandy Soil (Ap horizon) | 1.5 - 6.9 | 25°C | [6] |

| Sandy Soil (BwC, E, Bw horizons) | 8.7 - 20.1 | 25°C | [6] |

| Sandy Soil (C, Bt, BwC horizons) | 27.6 - 85.8 | 25°C | [6] |

| Field Soil (Beijing) | 3.22 | Field experiment | [7] |

| Field Soil (Tianjin) | 3.10 | Field experiment | [7] |

Degradation Products: The primary degradation product of MCPA in soil is 4-chloro-2-methylphenol (4C2MP).[3][8] Other identified metabolites include phenoxyacetic acid (PAC), 4-chlorophenol (4CP), 2-methylphenol (2MP), and phenol.[4][8]

Adsorption and Mobility in Soil

MCPA exhibits poor adsorption to soil particles, particularly in soils with low organic matter content.[4] This low sorption potential, coupled with its high water solubility, makes MCPA mobile in the soil profile and susceptible to leaching into groundwater.[1][4]

Adsorption Coefficients:

| Soil Type | Freundlich Constant (Kf) | Reference |

| Agricultural Soils | 0.33 - 4.87 mg^(1-1/n) L^(1/n) / kg | [8] |

Leaching studies have demonstrated that a higher percentage of applied MCPA is recovered in the leachate of soils with lower organic carbon content.[5]

Environmental Fate in Water

The primary routes of MCPA entry into aquatic environments are surface runoff and leaching from treated soils.[3][4] Once in water, its fate is determined by biodegradation and, to a lesser extent, photolysis.

Degradation in Water

Similar to soil, biological degradation under aerobic conditions is the most significant process for MCPA removal in water.[1][3] In anaerobic aquatic systems, such as sediments, the biodegradation of MCPA is negligible.[1][3] Hydrolysis is not considered an important degradation pathway for MCPA in water.[3]

Degradation Half-Life (DT50):

| Water System | Half-life (days) | Conditions | Reference |

| Rice Paddy Water | 13 (total degradation) | Dark, aquatic microorganisms | [1] |

| River Water (Thames) | ~14 | Natural sunlight (autumn) | [4] |

| Aquatic Systems | A few days to several weeks | Not specified | [9] |

Photolysis: Direct photolysis of MCPA in water can occur, with the main breakdown product being 4-chloro-2-methylphenol (4C2MP).[4][8] The photolytic half-life in aqueous solution at pH 8.3 in sunlight has been reported to be 20-24 days.

Experimental Protocols

Soil Degradation Study (Aerobic)

This protocol is a generalized representation based on common laboratory practices for assessing pesticide degradation in soil.

-

Soil Collection and Preparation: Collect topsoil from a relevant agricultural field. Sieve the soil (e.g., to <2 mm) to remove large debris and homogenize.[10] Adjust the moisture content to a specified level (e.g., 40-60% of maximum water holding capacity).

-

Fortification: Weigh replicate soil samples into incubation vessels. Apply a solution of MCPA (often radiolabeled for easier tracking) to the soil surface to achieve the desired concentration.

-

Incubation: Incubate the samples in the dark at a constant temperature (e.g., 20-25°C). Maintain aerobic conditions by ensuring adequate airflow.

-

Sampling and Extraction: At predetermined time intervals, remove replicate samples for analysis. Extract MCPA and its metabolites from the soil using an appropriate solvent or series of solvents with varying polarities.[11]

-

Analysis: Quantify the concentration of MCPA and its degradation products in the extracts using analytical techniques such as High-Performance Liquid Chromatography (HPLC) coupled with a Diode Array Detector (DAD) or Mass Spectrometry (MS).[7]

-

Data Analysis: Plot the concentration of MCPA over time and fit the data to a kinetic model (e.g., first-order kinetics) to calculate the degradation half-life (DT50).

Adsorption/Desorption Batch Equilibrium Study

This protocol outlines the batch equilibrium method for determining the soil-water partition coefficient (Kd) and the organic carbon-normalized adsorption coefficient (Koc).

-

Soil and Solution Preparation: Use sieved, air-dried soil. Prepare a stock solution of MCPA in a background electrolyte solution (e.g., 0.01 M CaCl2).

-

Adsorption Phase: Add a known mass of soil to a series of centrifuge tubes. Add varying concentrations of the MCPA solution to the tubes. Shake the tubes for a sufficient time to reach equilibrium (e.g., 24 hours).

-

Separation and Analysis: Centrifuge the tubes to separate the soil from the solution. Analyze the concentration of MCPA remaining in the supernatant.

-

Calculation of Adsorption: The amount of MCPA adsorbed to the soil is calculated by the difference between the initial and equilibrium concentrations in the solution. The data is then fitted to an adsorption isotherm (e.g., Freundlich or Langmuir) to determine the adsorption coefficient (Kd).

-

Desorption Phase: After the adsorption phase, decant the supernatant and add a fresh background electrolyte solution to the soil pellet. Shake for the same equilibrium time.

-

Analysis and Calculation of Desorption: Analyze the concentration of MCPA in the solution to determine the amount desorbed.

Analytical Method for MCPA in Water

The following is a general procedure for the analysis of MCPA in water samples.

-

Sample Preparation: Fortify water samples with a known concentration of MCPA.

-

Extraction: Perform a liquid-liquid extraction using a suitable organic solvent like dichloromethane or a solid-phase extraction (SPE) with C18 cartridges.[7]

-

Derivatization (if necessary): For analysis by Gas Chromatography (GC), MCPA is often esterified, for example, with diazomethane to form the methyl ester.

-

Instrumental Analysis: Analyze the extracts using either HPLC-DAD/MS or GC with a mass selective detector (MSD).[7][12]

-

Quantification: Create a standard curve using certified reference standards of MCPA. Quantify the concentration in the samples by comparing their response to the standard curve.[12]

Visualizations

Caption: Environmental fate and transport pathways of MCPA in soil and water.

Caption: A typical experimental workflow for a soil degradation study.

References

- 1. cdn.who.int [cdn.who.int]

- 2. fao.org [fao.org]

- 3. 4-Chloro-2-methylphenoxyacetic Acid (MCPA) in Drinking Water: Guideline Technical Document for Public Consultation - Canada.ca [canada.ca]

- 4. sourcetotap.eu [sourcetotap.eu]

- 5. researchgate.net [researchgate.net]

- 6. pjoes.com [pjoes.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. stranoodengws.ie [stranoodengws.ie]

- 10. academic.oup.com [academic.oup.com]

- 11. epa.gov [epa.gov]

- 12. 19january2017snapshot.epa.gov [19january2017snapshot.epa.gov]

Toxicological Profile of (2-chloro-5-methylphenoxy)acetic acid (MCPA): An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

(2-chloro-5-methylphenoxy)acetic acid, commonly known as MCPA, is a selective phenoxy herbicide widely used for the control of broadleaf weeds in agriculture. This technical guide provides a comprehensive overview of its toxicological profile, intended for an audience of researchers, scientists, and professionals in drug development. The document summarizes key findings on acute, subchronic, and chronic toxicity, genotoxicity, carcinogenicity, and reproductive and developmental effects. All quantitative data are presented in structured tables for ease of comparison. Detailed experimental methodologies, based on internationally recognized guidelines, are provided for key study types. Additionally, signaling pathways and experimental workflows are visualized using diagrams to facilitate understanding of its toxicological mechanisms and the processes for their evaluation.

Chemical and Physical Properties

| Property | Value |

| Chemical Name | This compound |

| CAS Number | 94-74-6 |

| Molecular Formula | C₉H₉ClO₃ |

| Molecular Weight | 200.62 g/mol |

| Appearance | White to light brown solid |

| Mechanism of Action (Herbicidal) | Synthetic auxin mimic, leading to uncontrolled plant growth and death.[1][2] |

Toxicological Data

Acute Toxicity

MCPA is classified as slightly toxic via oral and dermal routes of exposure.

| Species | Route | Parameter | Value (mg/kg bw) | Reference |

| Rat | Oral | LD50 | 700 - 1160 | [3] |

| Mouse | Oral | LD50 | 550 - 800 | [3] |

| Rabbit | Dermal | LD50 | >4000 | [3] |

| Rat | Dermal | LD50 | >1000 | [3] |

Symptoms of Acute Exposure: In cases of high acute exposure in humans, symptoms may include slurred speech, twitching, spasms, drooling, low blood pressure, and unconsciousness.[3]

Subchronic and Chronic Toxicity

Repeated exposure to MCPA has been shown to affect the liver, kidneys, spleen, and thymus in animal studies.

| Species | Duration | Route | NOAEL (mg/kg bw/day) | LOAEL (mg/kg bw/day) | Effects Observed at LOAEL | Reference |

| Rat | 7 months | Oral (dietary) | - | ~50 | Reduced feeding and retarded growth rates. | [3] |

| Rat | 90 days | Oral (dietary) | 2.5 | 20 | Growth retardation and elevated relative kidney weights. | [4] |

| Dog | 13 weeks | Oral | - | 8 | Adverse sperm and testes changes. | [3] |

| Rat | 2 years | Oral (dietary) | 5 | 19 | Increased kidney weight, chronic progressive nephropathy (males), and haemosiderin deposition in the spleen. | [5] |

| Mouse | 2 years | Oral (dietary) | 16 | 83 | Increased kidney weight and increased incidence of intratubular calcification, hyaline casts, and tubular epithelial hyperplasia. | [5] |

Genotoxicity

The genotoxic potential of MCPA has been evaluated in a range of in vitro and in vivo assays. The overall weight of evidence suggests that MCPA is not genotoxic in vivo.[6]

| Assay Type | System | Metabolic Activation | Result | Reference |

| Bacterial Reverse Mutation Assay (Ames test) | S. typhimurium | With and without | Negative | [6] |

| In vitro Chromosomal Aberration | Human lymphocytes | With S9 | Positive (at cytotoxic concentrations) | [6] |

| In vivo Micronucleus Test | Mouse bone marrow | N/A | Negative | [6] |

| In vivo Chromosomal Aberration | Chinese hamster bone marrow | N/A | Negative | [6] |

Carcinogenicity

Based on long-term studies in rodents, MCPA is not considered to be carcinogenic.[6][7] Epidemiological studies have shown inconsistent and inconclusive evidence for an association between exposure to chlorophenoxy herbicides in general and certain cancers.[7][8]

| Species | Duration | Route | Doses Tested | Findings | Reference |

| Rat | 2 years | Oral (dietary) | 20, 80, 320 ppm | No evidence of carcinogenicity. | [6] |

| Mouse | 2 years | Oral (dietary) | 20, 100, 500 ppm | No evidence of carcinogenicity. | [6] |

Reproductive and Developmental Toxicity

MCPA is not considered a reproductive toxicant. Developmental effects have been observed at doses that also cause maternal toxicity.

| Species | Study Type | Doses Tested (mg/kg bw/day) | NOAEL (Reproductive) | NOAEL (Parental Toxicity) | NOAEL (Offspring Toxicity) | Findings | Reference |

| Rat | Two-generation | up to 15 | - | 12 | 12 | Reduced body weight gain in parents and offspring at 40 mg/kg bw/day. | [5] |

| Rat | Developmental | 20, 50, 125 | - | - | - | No birth defects observed. | [3] |

| Mouse | Developmental | 5, 25, 100 | - | - | 25 | Reduced fetal weight and delayed bone development at 100 mg/kg/day. | [4] |

| Rabbit | Developmental | up to 60 | - | 15 | 60 | Maternal toxicity (clinical signs and death) at 30 mg/kg bw/day. No developmental effects up to 60 mg/kg bw/day. | [5] |

Experimental Protocols

The toxicological evaluation of MCPA follows standardized protocols, primarily those established by the Organisation for Economic Co-operation and Development (OECD). Below are detailed methodologies for key experiments.

Acute Oral Toxicity (OECD 423)

-

Principle: The acute toxic class method is a stepwise procedure using a small number of animals per step to classify a substance's toxicity.

-

Test Animals: Typically, young adult female rats are used.

-

Procedure: A starting dose is selected from a series of fixed dose levels (e.g., 5, 50, 300, 2000 mg/kg). A group of three fasted animals is dosed by oral gavage. The outcome (mortality or survival) determines the next step:

-

If mortality occurs, the test is repeated with a lower dose.

-

If no mortality occurs, a higher dose is tested.

-

-

Observations: Animals are observed for clinical signs of toxicity and mortality for up to 14 days. Body weight is recorded at the start and end of the study. A gross necropsy is performed on all animals.

-

Endpoint: The test allows for the classification of the substance into a toxicity category and an estimation of the LD50.

Subchronic Oral Toxicity - 90-Day Study (OECD 408)

-

Principle: To characterize the toxic effects of a substance following repeated oral administration for 90 days.

-

Test Animals: Commonly used laboratory strains of rats. At least 10 males and 10 females per dose group.

-

Procedure: The test substance is administered daily in graduated doses to several groups of animals (at least three dose levels and a control group) for 90 days. Administration is typically via the diet, drinking water, or gavage.

-

Observations: Daily clinical observations for signs of toxicity. Body weight and food/water consumption are measured weekly. Hematology, clinical biochemistry, and urinalysis are performed at termination. A comprehensive gross necropsy and histopathological examination of organs and tissues are conducted.

-

Endpoints: Identification of target organs, characterization of toxic effects, and determination of the No-Observed-Adverse-Effect Level (NOAEL).

Two-Generation Reproductive Toxicity (OECD 416)

-

Principle: To assess the effects of a substance on male and female reproductive performance and on the offspring.

-

Test Animals: Rats are the preferred species. Sufficient numbers are used to ensure at least 20 pregnant females per group.

-

Procedure: The substance is administered to the parent (F0) generation before mating, during mating, gestation, and lactation. The first-generation (F1) offspring are then selected and administered the substance through their maturation, mating, and production of the second-generation (F2) offspring.

-

Observations:

-

Parental: Clinical signs, body weight, food consumption, mating and fertility indices, gestation length, and parturition are monitored. A full necropsy and histopathology of reproductive organs are performed.

-

Offspring: Viability, sex ratio, clinical signs, and body weight are recorded. Developmental landmarks are noted. Selected F1 and F2 weanlings undergo necropsy.

-

-

Endpoints: NOAELs for parental toxicity, reproductive toxicity, and offspring toxicity.

Bacterial Reverse Mutation Assay - Ames Test (OECD 471)

-

Principle: To detect gene mutations induced by the test substance using amino acid-requiring strains of Salmonella typhimurium and Escherichia coli.

-

Methodology:

-

Strains: At least five strains are used, including those that detect base-pair substitutions and frameshift mutations.

-

Metabolic Activation: The test is performed with and without a mammalian metabolic activation system (S9 mix) to mimic metabolic processes in the liver.

-

Procedure: The bacterial strains are exposed to the test substance at various concentrations in the presence of a minimal amount of the required amino acid.

-

Endpoint: A positive result is indicated by a concentration-related increase in the number of revertant colonies compared to the negative control.

-

In Vitro Mammalian Chromosomal Aberration Test (OECD 473)

-

Principle: To identify substances that cause structural chromosomal aberrations in cultured mammalian cells.

-

Cell Cultures: Established cell lines (e.g., Chinese Hamster Ovary - CHO) or primary cell cultures (e.g., human peripheral blood lymphocytes) are used.

-

Procedure: Cell cultures are exposed to the test substance at several concentrations, both with and without metabolic activation (S9 mix). At a predetermined time after exposure, the cells are treated with a substance to arrest them in metaphase. The chromosomes are then harvested, stained, and analyzed microscopically for structural aberrations.

-

Endpoint: A significant, dose-dependent increase in the percentage of cells with chromosomal aberrations indicates a positive result.

Signaling Pathways and Mechanisms of Toxicity

The primary herbicidal mechanism of action of MCPA is as a synthetic auxin, leading to uncontrolled growth in plants.[1][2][9] In mammals, the toxicological mechanisms are less well-defined but are thought to involve several processes.

Conclusion

The toxicological profile of this compound indicates that it is slightly toxic on an acute basis. Subchronic and chronic exposure in animal models have identified the kidneys, liver, spleen, and thymus as target organs. The weight of evidence suggests that MCPA is not genotoxic in vivo and is not carcinogenic in rodents. Reproductive toxicity has not been observed, and developmental effects are only seen at dose levels that also induce maternal toxicity. The proposed mechanisms of toxicity in mammals, while not fully elucidated, may involve cell membrane damage, metabolic disruption, and uncoupling of oxidative phosphorylation. Further research into the specific molecular signaling pathways affected by MCPA in mammalian systems would provide a more complete understanding of its toxicological profile. This guide provides a foundational understanding for professionals engaged in the assessment of this and structurally related compounds.

References

- 1. oecd.org [oecd.org]

- 2. OECD Guidelines for the Testing of Chemicals - Wikipedia [en.wikipedia.org]

- 3. The OECD guidelines for the testing of chemicals and pesticides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. genedirex.com [genedirex.com]

- 5. criver.com [criver.com]

- 6. Reproductive toxicity – two-generation study | Boîte à outils pour l’homologation des pesticides | Organisation des Nations Unies pour l'alimentation et l'agriculture [fao.org]

- 7. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]

- 8. The in vitro mammalian chromosome aberration test - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. testinglab.com [testinglab.com]

In-Depth Technical Guide: (2-chloro-5-methylphenoxy)acetic acid (CAS Number 1556-00-9)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of (2-chloro-5-methylphenoxy)acetic acid, a chemical intermediate with potential applications in the development of herbicides and fungicides. This document consolidates key chemical and physical properties, outlines detailed experimental protocols for its synthesis and analysis, and discusses available toxicological data and metabolic pathways.

Chemical and Physical Properties

This compound is a solid, crystalline compound. While specific experimental data for this particular isomer is limited, the following table summarizes its known and estimated properties, alongside data for the closely related and well-studied herbicide, (4-chloro-2-methylphenoxy)acetic acid (MCPA), for comparative purposes.

| Property | This compound (CAS 1556-00-9) | (4-chloro-2-methylphenoxy)acetic acid (MCPA) (CAS 94-74-6) |

| IUPAC Name | This compound | (4-chloro-2-methylphenoxy)acetic acid |

| Synonyms | Acetic acid, (2-chloro-5-methylphenoxy)- | MCPA, 2-methyl-4-chlorophenoxyacetic acid |

| Molecular Formula | C₉H₉ClO₃[1] | C₉H₉ClO₃ |

| Molecular Weight | 200.62 g/mol [1] | 200.62 g/mol |

| Melting Point | Data not available | 118-119 °C |

| Boiling Point | Data not available | ~287 °C (decomposes) |

| Solubility | Data not available | Water: 825 mg/L at 25 °C |

| Appearance | Solid[2] | Colorless crystals |

Experimental Protocols

Synthesis of this compound

The synthesis of this compound can be achieved through a two-step process involving the formation of a phenoxyacetic acid followed by chlorination. The following protocol is a generalized procedure based on the synthesis of related phenoxyacetic acid derivatives.

Step 1: Synthesis of (3-methylphenoxy)acetic acid

This step involves the Williamson ether synthesis, reacting 3-methylphenol (m-cresol) with chloroacetic acid in the presence of a base.

-

Materials: 3-methylphenol, sodium hydroxide, chloroacetic acid, water, hydrochloric acid.

-

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a stirrer, dissolve sodium hydroxide in water.

-

Add 3-methylphenol to the flask and stir until a homogenous solution of sodium 3-methylphenoxide is formed.

-

Slowly add a solution of chloroacetic acid in water to the reaction mixture.

-

Heat the mixture to reflux for 2-3 hours.

-

After cooling to room temperature, acidify the reaction mixture with concentrated hydrochloric acid to a pH of approximately 2. This will precipitate the (3-methylphenoxy)acetic acid.

-

Collect the precipitate by vacuum filtration, wash with cold water, and dry.

-

Step 2: Chlorination of (3-methylphenoxy)acetic acid

This step introduces a chlorine atom onto the aromatic ring. The position of chlorination can be influenced by the catalyst and reaction conditions.

-

Materials: (3-methylphenoxy)acetic acid, a suitable solvent (e.g., dichloromethane, acetic acid), a chlorinating agent (e.g., chlorine gas, sulfuryl chloride), and a catalyst (e.g., iron(III) chloride, aluminum chloride).

-

Procedure:

-

Dissolve the (3-methylphenoxy)acetic acid in the chosen solvent in a reaction vessel protected from light.

-

Add the catalyst to the solution.

-

Bubble chlorine gas through the solution or add sulfuryl chloride dropwise while maintaining a specific reaction temperature (e.g., 20-30°C). The reaction should be monitored by a suitable analytical technique like TLC or GC to follow the disappearance of the starting material and the formation of the product.

-

Upon completion, the reaction mixture is worked up by washing with water and a solution of sodium bisulfite to remove excess chlorine.

-

The organic layer is dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent system.

-

A potential synthetic workflow is outlined in the diagram below.

Caption: Synthesis workflow for this compound.

Analytical Methods

The analysis of this compound in various matrices can be performed using chromatographic techniques coupled with mass spectrometry.

High-Performance Liquid Chromatography (HPLC)

-

Principle: HPLC is suitable for the separation and quantification of phenoxyacetic acids. A reverse-phase column is typically used with a mobile phase consisting of a mixture of acetonitrile and water, often with the addition of an acid like formic acid or acetic acid to ensure the analyte is in its protonated form.

-

Sample Preparation: For biological matrices, a liquid-liquid extraction or solid-phase extraction (SPE) is typically required to remove interfering substances.

-

Detection: UV detection can be used, but for higher sensitivity and selectivity, coupling to a mass spectrometer (LC-MS) is preferred.

Gas Chromatography-Mass Spectrometry (GC-MS)

-

Principle: GC-MS offers high resolution and sensitivity for the analysis of volatile and semi-volatile compounds.

-

Sample Preparation and Derivatization: As phenoxyacetic acids are not sufficiently volatile for direct GC analysis, a derivatization step is necessary. This typically involves esterification to form a more volatile derivative, for example, by reacting with diazomethane or a silylating agent.

-

Detection: Mass spectrometry provides definitive identification and quantification of the analyte.

Toxicology

| Metric | Value | Species | Route of Administration | Reference Compound |

| Acute Oral LD₅₀ | 300-1000 mg/kg | Rat | Oral | Phenoxyacetic acid herbicides (general class) |

| Acute Oral LD₅₀ | 700 mg/kg | Rat | Oral | MCPA |

Phenoxyacetic acid herbicides are generally considered to be of moderate acute toxicity. They are not readily absorbed through the skin, but can cause irritation. Inhalation of dusts may cause respiratory irritation.

Metabolic Pathways

The biodegradation of this compound is expected to proceed through pathways similar to those observed for other chlorinated phenoxyacetic acids. Studies on the degradation of the related compound, 4-chloro-2-methylphenoxyacetic acid (MCPA), by the endophytic fungus Phomopsis sp. have identified 4-chloro-2-methylphenol as a key metabolite. This suggests that a primary step in the degradation is the cleavage of the ether linkage.

Based on this, a putative biodegradation pathway for this compound is proposed:

-

Ether Bond Cleavage: The initial step is the enzymatic cleavage of the ether bond, releasing the side chain as glyoxylate and forming 2-chloro-5-methylphenol.

-

Hydroxylation: The resulting phenol is then likely hydroxylated to form a catechol derivative, 3-chloro-6-methylcatechol.

-

Ring Cleavage: The catechol ring is subsequently opened by dioxygenase enzymes, leading to further degradation into smaller, readily metabolizable molecules.

The proposed initial steps of the biodegradation pathway are illustrated in the following diagram.

Caption: Proposed initial steps in the biodegradation of the title compound.

Applications in Research and Development

Given its structural similarity to known herbicides, this compound is a candidate for screening for herbicidal and fungicidal activity. A logical workflow for such a screening process is presented below.

Caption: A general workflow for screening novel compounds for herbicidal or fungicidal activity.

References

An In-depth Technical Guide on (2-chloro-5-methylphenoxy)acetic acid (MCPA)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of (2-chloro-5-methylphenoxy)acetic acid, widely known as MCPA, a prominent phenoxy herbicide. This document details its chemical and physical properties, mechanism of action, metabolic pathways, environmental fate, and toxicological profile. Included are detailed summaries of experimental methodologies and quantitative data presented in a structured format for ease of reference.

Chemical and Physical Properties

This compound is a selective herbicide used to control broadleaf weeds in various agricultural settings.[1][2] Its chemical identity and key physical properties are summarized below.

| Property | Value | Reference |

| Molecular Formula | C₉H₉ClO₃ | [1][2][3][4][5] |

| Molecular Weight | 200.62 g/mol | [1][2][3][5][6] |

| CAS Number | 94-74-6 | [2][4][6] |

| IUPAC Name | (4-chloro-2-methylphenoxy)acetic acid | [4][7] |

| Appearance | White to light brown solid | [1][7][5] |

| Melting Point | 114-118 °C | [1][3][7][5] |

| Water Solubility | 825 mg/L (at 25 °C) | [1] |

| Density | 1.18-1.21 g/cm³ | [7][5] |

Mechanism of Action: Synthetic Auxin Pathway

MCPA functions as a synthetic auxin, mimicking the natural plant hormone indole-3-acetic acid (IAA).[2] This mimicry leads to uncontrolled and disorganized cell growth in susceptible broadleaf plants, ultimately causing their death. The signaling pathway is initiated by the binding of MCPA to auxin receptors, primarily the F-box protein TRANSPORT INHIBITOR RESPONSE 1/AUXIN SIGNALING F-BOX (TIR1/AFB). This binding event triggers a cascade of molecular interactions leading to the degradation of Aux/IAA transcriptional repressors and the subsequent expression of auxin-responsive genes.

Metabolism

MCPA undergoes metabolic transformation in both plants and animals. The primary routes of metabolism involve hydroxylation and conjugation.

-

In Plants: Tolerant plants, such as cereals, can metabolize MCPA more rapidly than susceptible weed species. The main detoxification pathway involves the hydroxylation of the aromatic ring, followed by conjugation with glucose or amino acids.

-

In Animals: When ingested, MCPA is generally rapidly absorbed and excreted, primarily in the urine. The major metabolites identified in animal studies include hydroxylated derivatives and their conjugates.

Environmental Fate and Ecotoxicology

The environmental persistence and mobility of MCPA are influenced by soil type, pH, organic matter content, and microbial activity.

| Parameter | Finding | Reference |

| Soil Half-life | Varies, can be around 14 days to a month. | |

| Mobility in Soil | Considered to have high mobility, with potential for leaching. | |

| Aquatic Toxicity | Moderately toxic to aquatic organisms. | [1] |

| Avian Toxicity | Slightly toxic to birds. |

Toxicological Profile

The toxicity of MCPA has been evaluated in various animal models. The primary target organs for toxicity are the liver and kidneys.

| Study Type | Species | Key Findings | Reference |

| Acute Oral LD50 | Rat | >700 mg/kg | [1][6] |

| 90-day Oral Toxicity | Rat | No-observed-adverse-effect level (NOAEL) established. Effects at higher doses include changes in organ weight and clinical chemistry. | |

| Carcinogenicity | Rat, Mouse | No evidence of carcinogenicity in long-term studies. |

Experimental Protocols

This section provides an overview of a standardized experimental workflow for the analysis of MCPA in environmental samples, a critical aspect of research and regulatory monitoring.

Workflow for MCPA Analysis in Soil Samples by LC-MS/MS

Detailed Methodological Considerations for LC-MS/MS Analysis:

-

Extraction: The choice of extraction solvent and pH is crucial for efficient recovery of MCPA from the soil matrix. Acidification of the sample can improve the extraction of the acidic form of MCPA into an organic solvent.

-

Solid-Phase Extraction (SPE): A variety of SPE sorbents can be used for cleanup, with polymeric reversed-phase materials often providing good results for retaining MCPA while allowing polar interferences to be washed away.

-

Liquid Chromatography (LC): Reversed-phase chromatography is typically employed, using a C18 column with a mobile phase gradient of water and acetonitrile or methanol, often with a small amount of acid (e.g., formic acid) to ensure MCPA is in its protonated form for good chromatographic peak shape.

-

Mass Spectrometry (MS): Tandem mass spectrometry (MS/MS) is used for its high selectivity and sensitivity. Detection is typically performed in negative ion mode, monitoring specific precursor-to-product ion transitions for MCPA to ensure accurate identification and quantification.

Synthesis

The industrial synthesis of MCPA typically involves the reaction of 2-methyl-4-chlorophenol with chloroacetic acid in the presence of a base.

Reaction Scheme:

2-methyl-4-chlorophenol + ClCH₂COOH + Base → this compound + Base·HCl

This reaction is a nucleophilic substitution where the phenoxide ion, formed by the reaction of the phenol with the base, attacks the carbon atom of chloroacetic acid, displacing the chloride ion.

References

- 1. grokipedia.com [grokipedia.com]

- 2. (4-chloro-2-Methylphenoxy)acetic acid | C9H9ClO3 | CID 7204 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2-Methyl-4-chlorophenoxyacetic acid | 94-74-6 [chemicalbook.com]

- 4. bcpcpesticidecompendium.org [bcpcpesticidecompendium.org]

- 5. deq.mt.gov [deq.mt.gov]

- 6. MCPA [drugfuture.com]

- 7. MCPA [chemeurope.com]

Methodological & Application

Application Notes and Protocols for the Analytical Determination of (2-Chloro-5-methylphenoxy)acetic acid (MCPA)

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2-chloro-5-methylphenoxy)acetic acid, commonly known as MCPA, is a widely used phenoxy herbicide for the control of broadleaf weeds in agriculture.[1] Its prevalence in the environment necessitates robust and sensitive analytical methods for its detection and quantification in various matrices, including water, soil, and biological samples. These application notes provide an overview of the principal analytical techniques, detailed experimental protocols, and performance data to guide researchers in selecting and implementing appropriate methods for MCPA analysis. The methodologies covered include chromatographic techniques, electrochemical sensors, and immunoassays, each offering distinct advantages in terms of sensitivity, selectivity, and throughput.

Analytical Methods Overview

The determination of MCPA residues is predominantly achieved through chromatographic methods, particularly Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), often coupled with mass spectrometry (MS) for enhanced selectivity and sensitivity.[2][3] Electrochemical sensors and immunoassays are also emerging as rapid and cost-effective screening tools.[4][5]

-

Gas Chromatography-Mass Spectrometry (GC-MS): A highly sensitive and specific method, often requiring derivatization of the acidic MCPA to a more volatile ester form prior to analysis.[6]

-

High-Performance Liquid Chromatography (HPLC): HPLC coupled with various detectors like Ultraviolet (UV) or Diode Array (DAD) is a common technique.[7] For higher sensitivity and confirmation, tandem mass spectrometry (LC-MS/MS) is employed.[8][9]

-

Electrochemical Sensors: These offer rapid, in-situ, and cost-effective detection of MCPA without extensive sample preparation.[10]

-

Immunoassays: These methods are based on the specific binding of antibodies to MCPA and are suitable for high-throughput screening of a large number of samples.[5]

Quantitative Data Summary

The performance of various analytical methods for MCPA detection is summarized in the table below, providing key quantitative parameters for easy comparison.

| Analytical Method | Matrix | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Recovery (%) | Linearity Range | Reference |

| GC-MS | Peas | 0.0045 ppm | 0.01 ppm | 60-94 | 0.01-1.0 ppm | [6] |

| GC-MS | Soil | - | 0.003 ppm | 81.5-97.8 | - | [2] |

| HPLC-DAD | Wheat and Soil | 0.02 ng | 0.01 mg/kg | 87.1-98.2 | - | [7] |

| RP-HPLC-UV | Formulations & Raw Materials | 1.08 mg/L | 3.62 mg/L | 100.10 | 150-350 mg/L | [3] |

| HPLC-Fluorescence | Canine Plasma and Urine | 62.5 ng/mL | - | 85-115 | 0.50-100 mg/L (plasma) | [11] |

| LC-IT-MS/MS | Water | 3-14 ng/L | - | 85-96 | 0.02-2.5 µg/L | [8] |

| Electrochemical Sensor | Natural Waters | 1.1 µmol/L | - | - | 10-50 µmol/L | [4] |

| Activated GCE | Aqueous Phosphate Solution | 0.008 µM | - | - | 1-850 µM | [10] |

Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol for MCPA in Soil

This protocol describes the simultaneous determination of MCPA in soil samples.[2]

a. Sample Preparation (Double Space Extraction)

-

Weigh 50 g of soil into an appropriate extraction vessel.

-

Add a suitable volume of extraction solvent (e.g., acetone/water mixture).

-

Shake vigorously for a specified time.

-

Centrifuge the sample and collect the supernatant.

-

Repeat the extraction process on the soil pellet.

-

Combine the supernatants and concentrate the extract.

b. Derivatization

-

Acidify the extract to convert MCPA to its acid form.

-

Esterify the acidic herbicides using a derivatizing agent like diazomethane or pentafluorobenzyl bromide (PFBBr).

-

Neutralize the reaction mixture and extract the derivatized analytes into an organic solvent (e.g., hexane).

c. GC-MS Analysis

-

GC Column: Capillary column suitable for pesticide analysis.

-

Injector: Splitless mode.

-

Oven Temperature Program: Start at a low temperature (e.g., 80°C), ramp to a high temperature (e.g., 300°C) to elute the analytes.[12]

-

Carrier Gas: Helium at a constant flow rate.

-

MS Detector: Operate in Selected Ion Monitoring (SIM) mode for high sensitivity and selectivity.[2] Monitor characteristic ions for the derivatized MCPA.

High-Performance Liquid Chromatography (HPLC) Protocol for MCPA in Water

This protocol outlines a method for the determination of MCPA in water samples using solid-phase extraction and HPLC with UV detection.[7][13]

a. Sample Preparation (Solid-Phase Extraction - SPE)

-

Condition a C18 SPE cartridge with methanol followed by acidified water (pH 2).[13]

-

Load the water sample (e.g., 500 mL) onto the cartridge at a controlled flow rate.

-

Wash the cartridge with acidified water to remove interferences.

-

Elute the retained MCPA with a small volume of methanol.[13]

-

Evaporate the eluate to dryness and reconstitute in the mobile phase.

b. HPLC-UV Analysis

-

HPLC Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: A mixture of acetonitrile and acidified water (e.g., with formic or acetic acid). A gradient elution may be used to separate MCPA from other compounds.[14]

-

Flow Rate: Typically 1.0 mL/min.

-

Injection Volume: 20 µL.

-

Detector: UV or DAD detector set at the wavelength of maximum absorbance for MCPA (around 275-280 nm).[1]

Electrochemical Detection Protocol using an Activated Glassy Carbon Electrode (GCE)

This protocol describes a simple and rapid method for the electrochemical detection of MCPA.[10]

a. Electrode Preparation

-

Polish a glassy carbon electrode with alumina slurry and sonicate in deionized water.

-

Activate the GCE in a phosphate buffer solution by cycling the potential between a wide range (e.g., –2.0 and 2.4 V) for a set number of cycles.[10]

b. Electrochemical Measurement

-

Technique: Differential Pulse Voltammetry (DPV) or Cyclic Voltammetry (CV).[10]

-

Electrolyte: Phosphate buffer solution (pH ~5.3).[10]

-

Procedure:

-

Immerse the activated GCE, a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire) into the electrolyte containing the sample.

-

Scan the potential in the appropriate range and record the current response.

-

The peak current will be proportional to the concentration of MCPA.

-

Visualizations

Caption: General workflow for the analytical detection of MCPA.

Caption: Solid-Phase Extraction (SPE) protocol for MCPA in water.

References

- 1. helixchrom.com [helixchrom.com]

- 2. academic.oup.com [academic.oup.com]

- 3. Simultaneous determination of bromoxynil and MCPA in commercial samples and raw materials using reversed phase high performance liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Electrochemical sensor for simultaneous determination of herbicide MCPA and its metabolite 4-chloro-2-methylphenol. Application to photodegradation environmental monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. SpyTagged Mimotope Peptide Mediated Competitive Antigen-Based Rapid Quantitative Immunoassays for Uniconazole Residue [mdpi.com]

- 6. Gas Chromatographic/Mass Spectrometric Method for Analysis of Chlorophenoxy Acid Herbicides: MCPB and MCPA in Peas [jstage.jst.go.jp]

- 7. Dissipation and residue of MCPA (4-chloro-2-ethylphenoxyacetate) in wheat and soil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. tandfonline.com [tandfonline.com]

- 9. archivedproceedings.econference.io [archivedproceedings.econference.io]

- 10. mural.maynoothuniversity.ie [mural.maynoothuniversity.ie]

- 11. Simultaneous determination of 2,4-D and MCPA in canine plasma and urine by HPLC with fluorescence detection using 9-anthryldiazomethane (ADAM) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. 19january2017snapshot.epa.gov [19january2017snapshot.epa.gov]

- 13. scispace.com [scispace.com]

- 14. epa.gov [epa.gov]